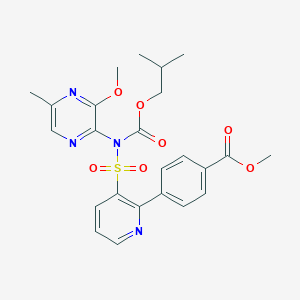
5-Bromonicotinamide
概要
説明
5-ブロモニコチンアミドは、ニコチンアミド類に属する有機化合物です。これらは、3位にカルボキサミド基が置換されたピリジン環を含む複素環式芳香族化合物です。 5-ブロモニコチンアミドの分子式はC₆H₅BrN₂Oで、分子量は201.02 g/molです .
2. 製法
合成経路と反応条件: 5-ブロモニコチンアミドは、様々な方法で合成することができます。一般的な方法の一つは、ニコチンアミドのブロモ化です。この反応は、通常、適切な溶媒と触媒の存在下で、臭素またはブロモ化剤を使用します。 反応条件、例えば温度や反応時間は、高収率と高純度を得るために最適化されます .
工業的製法: 工業的な設定では、5-ブロモニコチンアミドの製造は、反応パラメータを継続的に監視および制御する、大規模なブロモ化プロセスを含む場合があります。 先進的な機器と自動化の使用により、生産における品質と効率の一貫性が確保されます .
3. 化学反応の分析
反応の種類: 5-ブロモニコチンアミドは、以下の化学反応を起こします。
置換反応: 5-ブロモニコチンアミド中の臭素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換することができます。
酸化および還元反応: この化合物は、対応する酸化物に酸化またはアミンに還元することができます。
カップリング反応: この化合物は、より複雑な分子を形成するために、スズキカップリングやヘックカップリングなどのカップリング反応に参加することができます.
一般的な試薬と条件:
置換反応: 極性溶媒中のアジ化ナトリウムまたはチオシアン酸カリウムなどの試薬。
酸化反応: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。
主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 例えば、置換反応は様々な置換ニコチンアミドを生じることができ、酸化および還元反応は対応する酸化物またはアミンを生じることができます .
科学的研究の応用
5-ブロモニコチンアミドは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害や生体分子との相互作用など、潜在的な生物活性について研究されています。
医学: 抗がん性または抗菌性などの潜在的な治療的用途を探る研究が進行中です。
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: 5-Bromonicotinamide can be synthesized through various methods. One common method involves the bromination of nicotinamide. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of advanced equipment and automation ensures consistent quality and efficiency in production .
化学反応の分析
Types of Reactions: 5-Bromonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while oxidation and reduction reactions can produce corresponding oxides or amines .
作用機序
5-ブロモニコチンアミドの作用機序は、特定の分子標的との相互作用を含みます。既知の標的の一つは、酵素NAD(P)(+)-アルギニンADPリボシル転移酵素で、5-ブロモニコチンアミドは阻害剤として作用します。 この相互作用は、様々な細胞経路やプロセスに影響を与え、観察された生物学的効果をもたらします .
類似化合物:
ニコチンアミド: ブロモ置換のない、類似の構造を持つ親化合物。
5-クロロニコチンアミド: ブロムの代わりに塩素原子を持つ類似の化合物。
5-フルオロニコチンアミド: フッ素原子置換を持つ関連化合物.
独自性: 5-ブロモニコチンアミドは、特定のブロモ置換のためにユニークであり、これは独特の化学的および生物学的特性を与えます。 この置換は、反応性、溶解度、および分子標的との相互作用に影響を与え、特定の研究用途に価値のあるものとなります .
特性
IUPAC Name |
5-bromopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQRXZIMSKLRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182890 | |
| Record name | Nicotinamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28733-43-9 | |
| Record name | 5-Bromonicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28733-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028733439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromonicotinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicotinamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCT9J0CUP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has 5-bromonicotinamide been explored for medical applications?
A2: While not a drug itself, this compound has shown promise as a precursor for developing diagnostic tools. One study successfully synthesized 5-[123I]iodonicotinamide using this compound through halogen exchange iodination. [] This radiolabeled compound was then investigated for its potential as a brain imaging agent in rats. Results showed rapid brain uptake and clearance through the kidneys, suggesting that 5-[123I]iodonicotinamide, derived from this compound, could be useful for brain imaging. [] Further research is needed to explore its clinical applications fully.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)
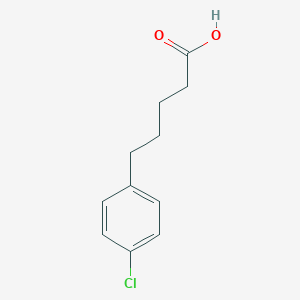
![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)
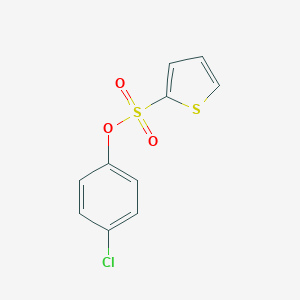
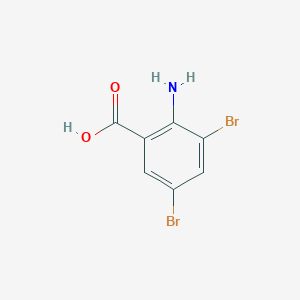
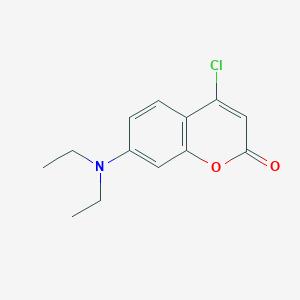
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)

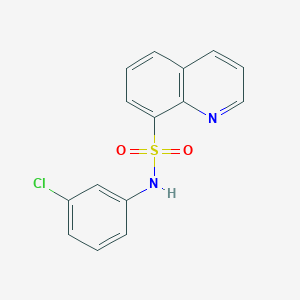
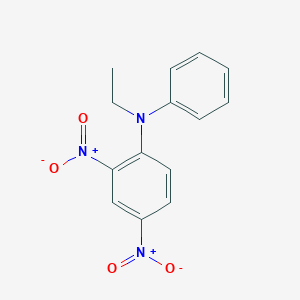
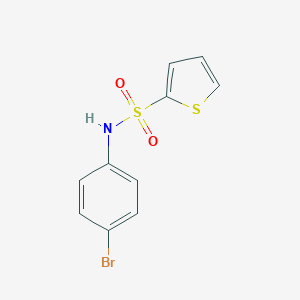
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
